N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide is a chemical compound with the molecular formula C21H16N2O3S2 and a molecular weight of 408.49 g/mol. This compound features a quinoline ring system, a sulfonamide group, and a benzoylthiophene moiety, making it a complex and intriguing molecule for scientific research and industrial applications.
Preparation Methods
The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide involves multiple steps, typically starting with the preparation of the benzoylthiophene and quinoline intermediates. Common synthetic routes include:
Condensation Reactions: The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods for preparing thiophene derivatives.
Coupling Reactions: Benzothiophene derivatives can be synthesized using coupling reactions and electrophilic cyclization reactions.
Industrial Production: Industrial methods often involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.
Chemical Reactions Analysis
N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, often resulting in modified quinoline or thiophene derivatives.
Scientific Research Applications
N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for therapeutic applications due to its unique structural features and potential pharmacological effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA synthesis or protein function.
Pathways: It can modulate signaling pathways, leading to effects like inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial properties.
Thiophene Derivatives: Molecules like suprofen and articaine, which have anti-inflammatory and anesthetic properties.
Sulfonamides: Drugs like sulfamethoxazole, known for their antibacterial activity.
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c24-21(16-6-2-1-3-7-16)18-12-11-17(27-18)14-23-28(25,26)19-10-4-8-15-9-5-13-22-20(15)19/h1-13,23H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVASAPAOFXMCTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.